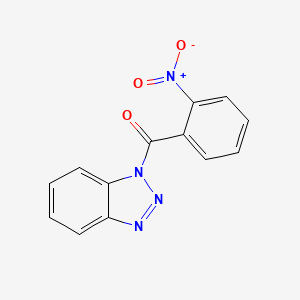

1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole

CAS No.:

Cat. No.: VC10623899

Molecular Formula: C13H8N4O3

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8N4O3 |

|---|---|

| Molecular Weight | 268.23 g/mol |

| IUPAC Name | benzotriazol-1-yl-(2-nitrophenyl)methanone |

| Standard InChI | InChI=1S/C13H8N4O3/c18-13(9-5-1-3-7-11(9)17(19)20)16-12-8-4-2-6-10(12)14-15-16/h1-8H |

| Standard InChI Key | QPSDPYKDZGDKDS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-] |

Introduction

Structural and Electronic Properties

The molecular structure of 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole comprises a benzotriazole moiety linked to a 2-nitrobenzoyl group via a carbonyl bridge. The benzotriazole ring system, a bicyclic structure with two fused aromatic rings, contributes to the compound’s thermal stability and planar geometry. The nitro group at the ortho position of the benzoyl substituent introduces significant electron-withdrawing effects, which influence the compound’s reactivity in electrophilic and nucleophilic reactions .

Key Structural Features:

-

Benzotriazole Core: Enhances stability through aromatic conjugation and hydrogen-bonding capabilities.

-

Nitro Group: Acts as a strong electron-withdrawing group, directing substitution reactions and enabling reduction to amine derivatives.

-

Carbonyl Bridge: Facilitates conjugation between the benzotriazole and nitrobenzoyl groups, modulating electronic delocalization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves a multi-step protocol:

-

Nitration of Benzoyl Chloride: Benzoyl chloride undergoes nitration using a mixture of concentrated nitric and sulfuric acids to yield 2-nitrobenzoyl chloride.

-

Cyclization with 1H-1,2,3-Benzotriazole: The nitrobenzoyl chloride reacts with 1H-1,2,3-benzotriazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). This step forms the carbonyl linkage via nucleophilic acyl substitution .

Reaction Conditions:

Industrial-Scale Production

Industrial methods prioritize efficiency and scalability:

-

Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) to optimize yield.

-

Purification Techniques: Recrystallization from isopropanol or chromatography ensures high purity (>98%).

Table 1: Comparative Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Solvent | DMF | i-PrOH/DCM |

| Catalyst | K₂CO₃ | Automated Systems |

| Yield | 85–93% | 90–95% |

| Purity | 95–98% | >98% |

Chemical Reactivity and Reaction Mechanisms

Reduction of the Nitro Group

The nitro group in 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole is reducible to an amine under acidic conditions. Tin(II) chloride in hydrochloric acid is a common reducing agent:

Key Observations:

-

By-Product Formation: Azoxybenzene derivatives may form if reduction conditions are suboptimal .

-

Reaction Optimization: Higher HCl concentrations (18%) and elevated temperatures (60–80°C) improve amine yields (98%) .

Electrophilic Aromatic Substitution

The benzotriazole ring undergoes bromination and nitration at the para position relative to the carbonyl group. For example, bromination with Br₂/FeBr₃ yields mono- and di-substituted products:

Factors Influencing Reactivity:

-

Electron-Withdrawing Effects: The nitro group deactivates the ring, favoring meta substitution.

-

Solvent Polarity: Polar solvents (e.g., DCM) enhance electrophile stability.

Physicochemical Characterization

Spectroscopic Data

NMR Spectroscopy:

-

¹H NMR (DMSO-d₆): Signals at δ 7.61 (td, H5), 8.20 (dd, H3'), and 8.37 ppm (d, H6') confirm aromatic proton environments .

-

¹³C NMR: Peaks at δ 166.4 (carbonyl), 146.4 (nitro-bearing carbon), and 129.5 ppm (benzotriazole carbons) .

IR Spectroscopy:

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 133–136°C, with decomposition above 250°C under nitrogen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume